Hapalindole O

Description

Properties

CAS No. |

106865-66-1 |

|---|---|

Molecular Formula |

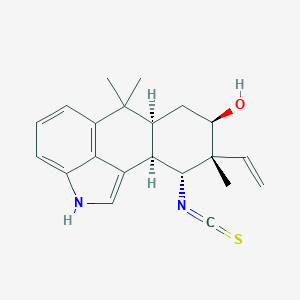

C21H24N2OS |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(2R,3R,4R,5R,7S)-4-ethenyl-3-isothiocyanato-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-5-ol |

InChI |

InChI=1S/C21H24N2OS/c1-5-21(4)16(24)9-14-18(19(21)23-11-25)12-10-22-15-8-6-7-13(17(12)15)20(14,2)3/h5-8,10,14,16,18-19,22,24H,1,9H2,2-4H3/t14-,16+,18-,19+,21-/m0/s1 |

InChI Key |

NUQRVLVXINMDRL-DJNKVENRSA-N |

SMILES |

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)O)C |

Isomeric SMILES |

C[C@@]1([C@@H](C[C@H]2[C@@H]([C@H]1N=C=S)C3=CNC4=CC=CC(=C43)C2(C)C)O)C=C |

Canonical SMILES |

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)O)C |

Origin of Product |

United States |

Scientific Research Applications

Introduction to Hapalindole O

This compound is a member of the hapalindole family of alkaloids, which are primarily derived from cyanobacteria, specifically from the genus Hapalosiphon. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, antimycotic, insecticidal, and potential antitumor properties. This article delves into the various applications of this compound, supported by case studies and data tables that highlight its significance in scientific research.

Antibacterial Activity

This compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have shown that it is effective against multi-drug resistant (MDR) strains, which are a growing concern in clinical settings.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Pseudomonas aeruginosa | 2.0 μg/mL |

| Streptococcus pneumoniae | 0.06 μg/mL |

The effectiveness of this compound against these pathogens suggests its potential as a lead compound for developing new antibiotics .

Antimycotic Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various fungi, including strains of Candida and Aspergillus. The compound's low μg/mL values indicate strong efficacy.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 1.5 μg/mL |

| Aspergillus niger | 3.0 μg/mL |

This antifungal activity highlights the potential for this compound in treating fungal infections that are resistant to conventional therapies .

Cytotoxicity and Antitumor Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has been found to inhibit cell proliferation and induce apoptosis in malignant cells.

| Cell Line | IC₅₀ Value |

|---|---|

| Prostate Cancer Cells | 4.8 μM |

| Neuroblastoma Cells | 6.7 μM |

These findings suggest that this compound could serve as a foundation for developing novel anticancer agents .

Immunomodulatory Effects

This compound has also shown promise in immunomodulation, particularly in T-cell proliferation inhibition. This property may be beneficial in treating autoimmune disorders.

| Assay Type | IC₅₀ Value |

|---|---|

| T-cell Proliferation | 1.56 μM |

The immunomodulatory effects indicate potential therapeutic applications beyond infectious diseases .

Biosynthesis and Production

The biosynthesis of this compound involves complex pathways originating from L-tryptophan, which undergoes several transformations to yield the final product. Recent advancements in synthetic biology have enabled the engineered production of hapalindoles in fast-growing cyanobacterial strains, significantly improving yield and accessibility for research .

Engineering Production Systems

Efforts to produce this compound synthetically include:

- Host Organisms : Engineering strains of Synechococcus elongatus for enhanced production.

- Gene Clusters : Utilizing biosynthetic gene clusters from native cyanobacterial species.

- Yield Optimization : Achieving titers of up to 3 mg/L through controlled expression systems.

This approach not only facilitates the study of hapalindoles but also opens avenues for exploring novel derivatives with enhanced bioactivities .

Comparison with Similar Compounds

Core Structural Features

Hapalindole O shares the characteristic tetracyclic indole backbone common to all hapalindoles but differs in substituents and stereochemistry. A comparison with select analogs is summarized in Table 1.

Table 1: Structural Comparison of this compound with Key Analogs

| Compound | Molecular Formula | Functional Group (C-11) | Chlorination | Key Structural Variation |

|---|---|---|---|---|

| Hapalindole A | C₂₀H₂₃ClN₂ | Isonitrile | Yes (C-12) | Chlorinated tetracyclic scaffold |

| Hapalindole J | C₂₀H₂₄N₂O | Isonitrile | No | Non-chlorinated variant of A |

| Hapalindole U | C₂₁H₂₆N₂O | Formamide | No | Formamide substitution at C-11 |

| This compound | C₂₂H₂₈N₂O₂ | Oxidized functional group | No | Oxygenated cyclohexane ring |

- Chlorination : Unlike hapalindoles A and D (chlorinated), this compound lacks chlorine, akin to hapalindole J .

- Functional Groups : While Hapalindole A and J bear an isonitrile group at C-11, this compound’s C-11 substituent is hypothesized to involve an oxidized moiety (e.g., ketone or hydroxyl group) based on synthetic intermediates .

Functional Comparison: Bioactivity and Mechanisms

Antimicrobial Activity

Hapalindoles broadly exhibit antimicrobial effects, with chlorinated variants (e.g., hapalindole A) showing MIC values <2.5 µM against Mycobacterium tuberculosis and Candida albicans .

Immunomodulatory Effects

Hapalindole A demonstrates potent antiproliferative activity against T cells (IC₅₀ = 1.56 µM), while formamide derivatives (e.g., hapalindole U) exhibit reduced efficacy, highlighting the critical role of the isonitrile group . This compound’s oxidized C-11 group may further diminish such activity, though this requires experimental validation.

Antimitotic and Cytotoxic Profiles

Hapalindoles generally lack cytotoxicity toward mammalian cells at concentrations ≤10 µM, a trait shared by 12-epi-hapalindole C and hapalindole L .

Q & A

Basic Research Question: What are the key biosynthetic pathways involved in Hapalindole O production, and how are they experimentally validated?

Answer:

this compound biosynthesis involves a Cope rearrangement and a C–C bond-forming cascade mediated by enzymes such as FamD2 (aromatic prenyltransferase) and FamC1 (cyclase). Experimental validation typically includes:

- Gene cluster isolation : Identifying biosynthetic gene clusters in cyanobacteria (e.g., Fischerella ambigua UTEX 1903) via genome mining .

- Enzyme assays : Using heterologous expression (e.g., E. coli) to test enzymatic activity and isotopic labeling (e.g., -geranyl pyrophosphate) to track intermediate formation .

- Structural elucidation : NMR and X-ray crystallography to confirm tetracyclic core formation.

Advanced Research Question: How can researchers resolve contradictions in proposed biosynthetic intermediates of this compound?

Answer:

Contradictions arise from differing hypotheses about intermediates (e.g., cis-indole isonitrile vs. alternative precursors). Methodological approaches include:

- Comparative metabolomics : LC-MS/MS analysis of mutant strains (e.g., ΔFamC1) to identify missing intermediates .

- Kinetic studies : Time-course experiments to track intermediate accumulation.

- In vitro reconstitution : Combining purified enzymes (FamD2, FamC1) with substrates to validate reaction steps .

- Computational modeling : DFT calculations to predict energetically feasible pathways .

Basic Research Question: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- Liquid chromatography-mass spectrometry (LC-MS) : For purity assessment and metabolite profiling .

- Nuclear magnetic resonance (NMR) : -, -, and 2D NMR (e.g., COSY, HSQC) to resolve complex tetracyclic structures .

- X-ray crystallography : To confirm absolute stereochemistry of novel derivatives.

Advanced Research Question: How can researchers design experiments to test the ecological role of this compound in cyanobacterial communities?

Answer:

- Co-culture assays : Pairing Hapalindole-producing cyanobacteria with competing microbes (e.g., algae, bacteria) to assess antimicrobial effects .

- Gene knockout studies : Deleting biosynthetic genes (e.g., famD2) and observing ecological fitness in natural habitats.

- Metabolite profiling : Correlating this compound production with environmental stressors (e.g., nutrient limitation, pH shifts).

Basic Research Question: What are the challenges in isolating this compound from natural sources, and how are they addressed?

Answer:

Challenges include low natural abundance and structural similarity to analogs (e.g., ambiguines). Solutions involve:

- Bioassay-guided fractionation : Using antimicrobial activity to track purification .

- High-performance countercurrent chromatography (HPCCC) : For high-resolution separation of polar metabolites.

- Genetic engineering : Overexpressing regulatory genes to boost production in cyanobacterial hosts.

Advanced Research Question: How can structural modifications of this compound enhance its bioactivity, and what methodologies guide this process?

Answer:

- Structure-activity relationship (SAR) studies : Synthesizing analogs via late-stage functionalization (e.g., halogenation, oxidation) .

- Molecular docking : Predicting binding affinity to targets (e.g., bacterial efflux pumps) using software like AutoDock.

- In vitro cytotoxicity assays : Testing analogs against cancer cell lines (e.g., HeLa) to prioritize lead compounds.

Basic Research Question: What genomic tools are used to study this compound biosynthesis?

Answer:

- Genome sequencing : Identifying biosynthetic gene clusters via platforms like antiSMASH .

- CRISPR-Cas9 editing : Knocking out candidate genes (e.g., famC1) to disrupt biosynthesis.

- RNA-seq : Profiling gene expression under stress conditions to identify regulatory mechanisms.

Advanced Research Question: How can conflicting data on enzymatic regioselectivity in this compound biosynthesis be resolved?

Answer:

- Site-directed mutagenesis : Testing hypotheses about catalytic residues (e.g., FamD2’s binding pocket) .

- Isotope labeling : Using - or -labeled substrates to trace reaction mechanisms.

- Cryo-EM : Resolving enzyme-substrate complexes to visualize regioselective interactions.

Basic Research Question: What in silico methods predict this compound’s bioactivity?

Answer:

- Pharmacophore modeling : Identifying critical functional groups for antimicrobial activity.

- QSAR models : Correlating molecular descriptors (e.g., logP, polar surface area) with bioactivity data.

- Network pharmacology : Mapping interactions between this compound and bacterial proteomes.

Advanced Research Question: How do researchers validate the ecological significance of this compound in situ?

Answer:

- Metatranscriptomics : Sequencing microbial communities in Hapalindole-rich environments to identify resistant species.

- Chemical ecology assays : Measuring allelopathic effects on neighboring organisms in biofilms.

- Stable isotope probing (SIP) : Tracking Hapalindole incorporation into food webs via -labeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.